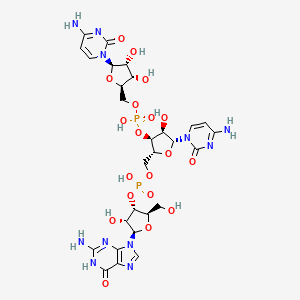

Cytidylyl-(5'.3')-cytidylyl-(5'.3')-guanosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

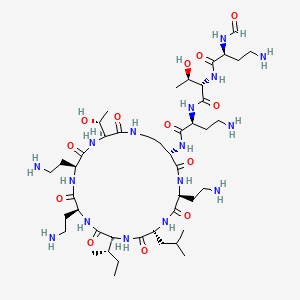

Cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine is a synthetic oligonucleotide composed of two cytidine monophosphate units linked to a guanosine monophosphate unit. This compound is part of the broader class of nucleotides, which are the building blocks of nucleic acids like DNA and RNA. The unique sequence and structure of this compound make it a subject of interest in various scientific research fields, including molecular biology and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine typically involves the stepwise addition of nucleotide units. The process begins with the protection of the hydroxyl groups on the ribose sugars to prevent unwanted reactions. The cytidine monophosphate units are then activated using a coupling reagent, such as carbodiimide, to facilitate the formation of the phosphodiester bond. The guanosine monophosphate unit is subsequently added under similar conditions. Deprotection of the hydroxyl groups completes the synthesis.

Industrial Production Methods

Industrial production of cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine follows a similar synthetic route but on a larger scale. Automated synthesizers are often used to increase efficiency and yield. The process involves the sequential addition of protected nucleotide units, followed by deprotection and purification steps. High-performance liquid chromatography (HPLC) is commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine can undergo various chemical reactions, including:

Hydrolysis: Breaking down the compound into its constituent nucleotides in the presence of water.

Oxidation: Oxidative cleavage of the phosphodiester bonds.

Substitution: Replacement of functional groups on the nucleotide units.

Common Reagents and Conditions

Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Involves nucleophilic reagents like ammonia or amines under mild conditions.

Major Products Formed

Hydrolysis: Yields individual cytidine monophosphate and guanosine monophosphate units.

Oxidation: Produces oxidized nucleotide derivatives.

Substitution: Results in modified nucleotides with new functional groups.

Scientific Research Applications

Cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine has several applications in scientific research:

Molecular Biology: Used as a model compound to study nucleotide interactions and RNA synthesis.

Biochemistry: Employed in enzyme assays to investigate the activity of nucleases and polymerases.

Medicine: Explored for its potential in therapeutic applications, such as antiviral and anticancer agents.

Industry: Utilized in the development of nucleotide-based sensors and diagnostic tools.

Mechanism of Action

The mechanism of action of cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to nucleic acid-binding proteins, influencing their activity and function. In therapeutic applications, it may inhibit viral replication or induce apoptosis in cancer cells by interfering with nucleic acid synthesis and repair pathways.

Comparison with Similar Compounds

Similar Compounds

Cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-cytidine: Another synthetic oligonucleotide with a similar structure but different nucleotide sequence.

Adenylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine: Contains an adenine nucleotide instead of one of the cytidine units.

Uridylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine: Contains a uridine nucleotide instead of one of the cytidine units.

Uniqueness

Cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine is unique due to its specific nucleotide sequence, which imparts distinct biochemical properties and interactions. Its ability to form stable complexes with nucleic acid-binding proteins and its potential therapeutic applications set it apart from other similar compounds.

Properties

CAS No. |

3184-24-5 |

|---|---|

Molecular Formula |

C28H37N11O19P2 |

Molecular Weight |

893.6 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C28H37N11O19P2/c29-12-1-3-37(27(46)33-12)23-16(42)15(41)10(55-23)6-52-59(48,49)58-20-11(56-24(18(20)44)38-4-2-13(30)34-28(38)47)7-53-60(50,51)57-19-9(5-40)54-25(17(19)43)39-8-32-14-21(39)35-26(31)36-22(14)45/h1-4,8-11,15-20,23-25,40-44H,5-7H2,(H,48,49)(H,50,51)(H2,29,33,46)(H2,30,34,47)(H3,31,35,36,45)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,23-,24-,25-/m1/s1 |

InChI Key |

BZHRBNJZNVJZEA-BCUIJLJYSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=NC4=O)N)COP(=O)(O)O[C@@H]5[C@H](O[C@H]([C@@H]5O)N6C=NC7=C6N=C(NC7=O)N)CO)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)COP(=O)(O)OC5C(OC(C5O)N6C=NC7=C6N=C(NC7=O)N)CO)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.